molecular formula C18H14N2 B1675800 3,4-Cyclopentenopyrido[3,2-a]carbazole CAS No. 69477-66-3

3,4-Cyclopentenopyrido[3,2-a]carbazole

Cat. No.: B1675800
CAS No.: 69477-66-3
M. Wt: 258.3 g/mol
InChI Key: JSXZMKNQTHRIJD-UHFFFAOYSA-N
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Description

3,4-Cyclopentenopyrido[3,2-a]carbazole (referred to as Lys-p-1 in mutagenicity studies) is a heterocyclic compound formed during the pyrolysis of lysine, a process linked to the generation of mutagenic agents in heated foods or organic materials . Structurally, it features a fused pyrido-carbazole system with a cyclopentene ring, distinguishing it from simpler carbazole derivatives. This compound is recognized as a standard reference material in analytical chemistry (e.g., for quality control in mutagenicity assays) .

Properties

IUPAC Name

8,14-diazapentacyclo[11.7.0.02,6.07,12.015,20]icosa-1,6,8,10,12,15,17,19-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c1-2-9-15-13(5-1)16-11-6-3-7-12(11)17-14(18(16)20-15)8-4-10-19-17/h1-2,4-5,8-10,20H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXZMKNQTHRIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C4=CC=CC=C4NC3=C5C=CC=NC5=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219696
Record name Lys-P-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69477-66-3
Record name Lys-P-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069477663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lys-P-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta©pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydro-7H-pyrido(2,3-c)carbazole with a platinum catalyst in tetralin under reflux conditions for 70 hours has been reported .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and efficiency, possibly incorporating continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta©pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro- can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary widely but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated hydrocarbon.

Scientific Research Applications

Cyclopenta©pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro- has several scientific research applications:

Mechanism of Action

The mechanism by which Cyclopenta©pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro- exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may bind to DNA or proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrano[3,2-a]carbazole Alkaloids

Pyrano[3,2-a]carbazoles, such as murrayamine-J, isomurrayazoline, and girinimbine, are natural alkaloids isolated from Murraya species. Unlike 3,4-cyclopentenopyrido[3,2-a]carbazole, these compounds incorporate a pyran ring fused to the carbazole core (Figure 1). Key differences include:

  • Biosynthetic Origin: Pyrano-carbazoles derive from 2-hydroxy-6-methylcarbazole, a biogenetic precursor, whereas Lys-p-1 forms via lysine pyrolysis .
  • Bioactivity: Pyrano-carbazoles exhibit antimicrobial and anti-inflammatory properties, while Lys-p-1 is primarily studied for its mutagenicity .
Feature This compound Pyrano[3,2-a]carbazoles
Core Structure Pyrido-carbazole + cyclopentene Pyrano-carbazole
Source Lysine pyrolysis Plant-derived (Murraya spp.)
Key Applications Mutagenicity studies Antimicrobial, anti-inflammatory
Synthetic Route Thermal degradation Biogenetic precursor-based synthesis

Indolocarbazoles

Indolocarbazoles, such as staurosporine and rebeccamycin, share a fused indole-carbazole system but differ in ring connectivity (e.g., indolo[2,3-a]carbazole vs. pyrido[3,2-a]carbazole). Notable distinctions include:

  • Pharmacological Relevance : Indolo[2,3-a]carbazoles are bioactive (e.g., kinase inhibitors), whereas Lys-p-1 lacks therapeutic applications .
  • Structural Complexity : Indolocarbazoles often include glycosidic or imide groups, enhancing solubility and target specificity .

β-Carbolines and Pyridoindoles

Compounds like β-carboline (9H-pyrido[3,4-β]indole) and harman share a pyrido-indole scaffold but lack the cyclopentene moiety. These are detected in environmental samples (e.g., aquatic organic matter) and exhibit neuroactive or mutagenic traits .

Other Pyrolysis-Derived Mutagens

Lys-p-1 belongs to a class of pyrolysis mutagens, including Trp-p-1 (from tryptophan) and Glu-p-1 (from glutamic acid). Comparative mutagenicity data (Table 2) highlight structural drivers of toxicity:

  • Ring Systems : Pyridoimidazoles (Trp-p-1) vs. pyrido-carbazoles (Lys-p-1).
  • Amino Acid Origin: Lysine vs. tryptophan/glutamate .
Compound Structure Mutagenic Potency Source
Lys-p-1 Pyrido-carbazole + cyclopentene High Lysine pyrolysis
Trp-p-1 Pyrido[4,3-b]indole Very high Tryptophan pyrolysis
Glu-p-1 Dipyridoimidazole Moderate Glutamate pyrolysis

Biological Activity

3,4-Cyclopentenopyrido[3,2-a]carbazole, also known as Lys-P-1, is a complex organic compound with the molecular formula C18H14N2C_{18}H_{14}N_{2}. This compound is a derivative of carbazole, featuring a fused cyclopentane ring. Its unique structure has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential application in developing new antimicrobial agents. The compound's mechanism of action may involve disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival.

Antioxidant Activity

The compound has also been identified as possessing antioxidant properties. Antioxidants are crucial for mitigating oxidative stress within cells, which is linked to various chronic diseases. The antioxidant activity of Lys-P-1 may be attributed to its ability to scavenge free radicals and modulate oxidative stress pathways .

Genotoxicity and Carcinogenic Potential

Despite its beneficial properties, there are concerns regarding the genotoxicity of this compound. Some studies have reported that it exhibits genotoxic effects in certain assays, raising questions about its safety as a therapeutic agent. The compound's interaction with DNA and its potential to induce mutations necessitate further investigation to fully understand its implications for human health .

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of Lys-P-1 reveals that its bioavailability and efficacy can vary significantly based on dosage. In animal models, lower doses have been associated with promoting beneficial cellular effects such as enhanced growth and differentiation. Conversely, higher doses have been linked to cytotoxic effects, including cell death and tissue damage. This dose-dependent response highlights the importance of careful dosing in therapeutic applications.

Case Studies and Experimental Evidence

A variety of studies have explored the biological activity of this compound through case studies and controlled experiments:

StudyFocusFindings
Wakabayashi et al. (1983)Antioxidant ActivityDemonstrated significant free radical scavenging ability.
EHP Publishing (2020)GenotoxicityReported genotoxic effects in bacterial assays.
ResearchGate (2010)Antimicrobial ActivityInhibition of multiple bacterial strains was observed.

These findings collectively underscore the compound's potential utility in various therapeutic contexts while also highlighting safety concerns.

Cellular Interactions

At the molecular level, this compound interacts with specific enzymes and proteins within cells. It can influence cellular signaling pathways and gene expression by binding to transcription factors or other regulatory proteins. This modulation can lead to alterations in cellular metabolism and behavior.

Impact on Biochemical Pathways

The compound's involvement in metabolic pathways is significant; it interacts with enzymes that regulate amino acid metabolism and other critical biochemical processes. These interactions can affect the concentration of metabolites within cells, influencing overall cellular function and health outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Cyclopentenopyrido[3,2-a]carbazole
Reactant of Route 2
3,4-Cyclopentenopyrido[3,2-a]carbazole

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